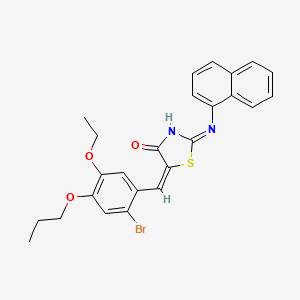

5-(2-Bromo-5-ethoxy-4-propoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one

Description

The compound 5-(2-Bromo-5-ethoxy-4-propoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzylidene moiety substituted with bromo, ethoxy, and propoxy groups at positions 2, 5, and 4, respectively, and a 1-naphthylimino group at position 2 of the thiazolidinone core. Thiazolidinones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, attributed to their ability to interact with cellular targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The unique substitution pattern of this compound likely enhances its pharmacokinetic properties and target specificity.

Properties

Molecular Formula |

C25H23BrN2O3S |

|---|---|

Molecular Weight |

511.4 g/mol |

IUPAC Name |

(5E)-5-[(2-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C25H23BrN2O3S/c1-3-12-31-22-15-19(26)17(13-21(22)30-4-2)14-23-24(29)28-25(32-23)27-20-11-7-9-16-8-5-6-10-18(16)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b23-14+ |

InChI Key |

UASUYRUQWJVMKX-OEAKJJBVSA-N |

Isomeric SMILES |

CCCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(2-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multiple steps:

Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

Substitution with Naphthyl Group:

Bromination and Alkylation of Phenyl Group: The phenyl group is first brominated using bromine or N-bromosuccinimide (NBS) and then alkylated with ethoxy and propoxy groups using appropriate alkyl halides under basic conditions.

Condensation Reaction: The final step involves the condensation of the brominated, alkylated phenyl group with the thiazolone core, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone core and the naphthyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the thiazolone core and naphthyl group.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies. Its structural features suggest it could interact with biological targets like enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the thiazolone core and the naphthyl group suggests possible applications in drug design, particularly for diseases where these moieties are known to be active.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural diversity allows for the tuning of these properties through chemical modifications.

Mechanism of Action

The exact mechanism of action of 5-[(E)-1-(2-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions could modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene ring substituents critically influence electronic properties and bioactivity. Key analogues include:

*Estimated based on structural similarity.

Key Observations :

Variations in the Imino/Thioxo Group

The imino group at position 2 is replaced with thioxo or substituted amines in analogues:

Key Observations :

- The 1-naphthylimino group in the target compound provides a bulky aromatic system, which may improve binding to hydrophobic pockets in enzymes or receptors compared to smaller groups like cyclopropylamino .

Biological Activity

5-(2-Bromo-5-ethoxy-4-propoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₃H₁₅BrN₂O₂S

- Molecular Weight : 344.1811 g/mol

The structural representation indicates that it contains a thiazolidine ring, which is known for its pharmacological properties.

Cytotoxicity

Research has demonstrated that compounds similar to 5-(2-Bromo-5-ethoxy-4-propoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. A related compound, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, was tested against the NCI-H292 human lung carcinoma cell line and showed an IC₅₀ value of 1.26 μg/mL after 72 hours of incubation . This suggests that derivatives of thiazolidine can selectively target cancer cells while sparing normal cells.

The mechanism by which these thiazolidine derivatives exert their cytotoxic effects involves several pathways:

- Induction of Apoptosis : Treated cells displayed externalization of phosphatidylserine and mitochondrial depolarization, indicating apoptosis .

- Genotoxicity : The compound also induced a significant increase in DNA damage in cancer cells, as measured by the Comet assay . This genotoxic effect was not observed in normal peripheral blood mononuclear cells (PBMC), highlighting the selectivity of the compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazolidine derivatives:

-

Study on Lung Cancer Cells :

- Objective : To evaluate the cytotoxic and genotoxic effects of thiazolidine derivatives.

- Results : The most potent derivative showed selective cytotoxicity against lung cancer cells with no significant toxicity to normal cells. Morphological changes consistent with apoptosis were observed in treated cancer cells .

-

Comparative Analysis :

- A comparative study evaluated various thiazolidine derivatives for their activity against different cancer cell lines including HL60 (leukemia), MCF-7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The results indicated that modifications in the benzylidene moiety significantly influenced cytotoxicity levels across different cell lines.

Table: Cytotoxicity Data of Thiazolidine Derivatives

| Compound Name | Cell Line | IC₅₀ (μg/mL) | Apoptosis Induction | Genotoxicity |

|---|---|---|---|---|

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (Lung) | 1.26 | Yes | Yes |

| 5-(2-Bromo-5-ethoxybenzylidene)-thiazolidine | HL60 (Leukemia) | TBD | TBD | TBD |

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine | MCF-7 (Breast) | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.